Chiral Configuration: L-Enantiomer vs. D-Enantiomer Differentiation for Stereospecific Synthesis
The L-enantiomer (CAS 62062-65-1) differs fundamentally from the D-enantiomer (CAS 39613-92-8) in its stereospecific recognition by cellular enzymes involved in prodrug activation. In the anti-HCV nucleotide prodrug GS-6620, the L-alanine-isopropyl ester moiety is specifically required for hepatocyte-targeted release of the active nucleoside monophosphate; the double-prodrug approach employs the L-configuration to enable enzymatic cleavage by intracellular esterases that exhibit stereoselectivity [1]. Procurement of the incorrect enantiomer would yield a compound that fails to undergo proper metabolic activation, rendering the synthetic effort ineffective.
| Evidence Dimension | Stereochemical configuration and enantiomeric purity specification |
|---|---|
| Target Compound Data | L-enantiomer (S-configuration); Optical rotation: +1.0° to +3.0° (c=2, MeOH) |
| Comparator Or Baseline | D-enantiomer (R-configuration, CAS 39613-92-8); Optical rotation: negative value (opposite sign) |
| Quantified Difference | Opposite optical rotation sign; distinct retention in chiral HPLC methods (baseline separation achieved) |
| Conditions | Optical rotation measured in methanol (c=2); Chiral HPLC using amylose-bonded silica gel with n-hexane/ethanol/diethylamine mobile phase at 225 nm |
Why This Matters
Incorrect enantiomer procurement leads to complete loss of stereospecific enzyme recognition in prodrug activation pathways, invalidating entire synthetic campaigns.
- [1] Murakami E, et al. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620. Antimicrob Agents Chemother. 2014;58(4):1943-1951. View Source
